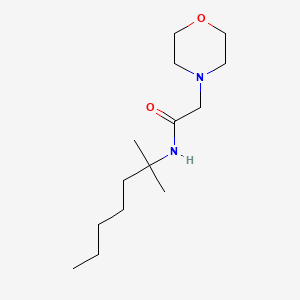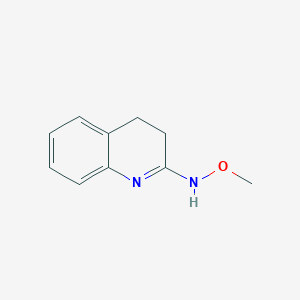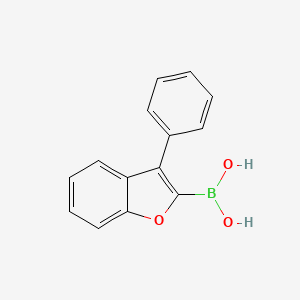![molecular formula C22H29N B11709996 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine is a compound that belongs to the class of pyridine derivatives. It is known for its liquid crystalline properties, which make it an important molecule in the field of materials science . The compound has a rigid core and flexible alkyl chains, contributing to its mesogenic behavior .
Preparation Methods
The synthesis of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine involves several steps. One common method includes the reaction of 4-(4-ethylcyclohexyl)benzaldehyde with 2-bromo-5-propylpyridine under specific conditions . The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine has several scientific research applications:
Chemistry: It is used in the study of liquid crystalline materials and their properties.
Biology: The compound’s interactions with biological membranes and proteins are of interest in biophysical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine involves its interaction with molecular targets such as proteins and membranes. The compound’s rigid core and flexible alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and protein function . This interaction can modulate various cellular pathways, making it a valuable tool in biophysical and pharmacological studies.
Comparison with Similar Compounds
2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine can be compared with other similar compounds, such as:
2-{2-[4-(4-ethylcyclohexyl)phenyl]ethynyl}-5-hexylpyrimidine: This compound has a similar structure but with an ethynyl linkage and a hexyl chain, which may result in different physical and chemical properties.
5-(4-ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine: This compound has a pentyl chain instead of a propyl chain, affecting its liquid crystalline behavior and thermal stability.
Properties
Molecular Formula |
C22H29N |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-[4-(4-ethylcyclohexyl)phenyl]-5-propylpyridine |
InChI |
InChI=1S/C22H29N/c1-3-5-18-8-15-22(23-16-18)21-13-11-20(12-14-21)19-9-6-17(4-2)7-10-19/h8,11-17,19H,3-7,9-10H2,1-2H3 |
InChI Key |
SYFPVYIJAGAVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)

![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11709947.png)

![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)

![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
